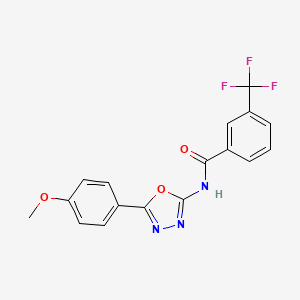

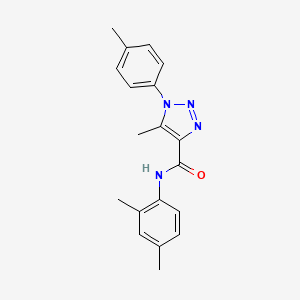

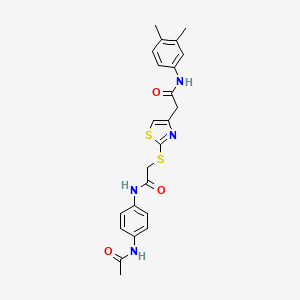

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also has a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide and 1,3,4-oxadiazole groups, as well as the trifluoromethyl group. These groups could potentially participate in various types of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and pi-stacking .Chemical Reactions Analysis

Benzamides and 1,3,4-oxadiazoles can undergo a variety of chemical reactions. For example, benzamides can be hydrolyzed to produce amines and carboxylic acids, while 1,3,4-oxadiazoles can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the compound’s lipophilicity, which could affect its solubility and permeability .Wissenschaftliche Forschungsanwendungen

Pharmacology: Inhibition of ALOX15

The compound has been studied for its potential to inhibit ALOX15, an enzyme involved in the metabolism of polyunsaturated fatty acids . This inhibition is significant because ALOX15 is implicated in various inflammatory and cancer processes. The compound’s ability to selectively inhibit this enzyme could lead to the development of new anti-inflammatory or anticancer drugs.

Medicinal Chemistry: Trifluoromethylation Reactions

In medicinal chemistry, the trifluoromethyl group is crucial due to its ability to enhance the biological activity and metabolic stability of pharmaceuticals . The compound could serve as a precursor or intermediate in radical trifluoromethylation reactions, contributing to the synthesis of more potent and durable medicinal agents.

Biochemistry: Enzyme Interaction Studies

The compound’s structure allows it to interact with various enzymes, potentially serving as an inhibitor or activator . These interactions can be studied to understand the compound’s effect on enzyme function, which is essential for elucidating biochemical pathways and designing enzyme-targeted therapies.

Organic Chemistry: Synthesis of Heterocyclic Compounds

Heterocyclic compounds like oxadiazoles are prominent in organic chemistry due to their diverse applications. The compound can be used in the synthesis of new oxadiazole derivatives, which are valuable in creating materials with unique electronic and optical properties .

Chemical Engineering: Process Optimization

In chemical engineering, the compound could be used to optimize processes such as catalysis or separation techniques. Its unique chemical properties might influence reaction conditions, leading to more efficient industrial chemical production .

Bioactive Lipid Research

The compound’s interaction with lipid enzymes like ALOX15 suggests its potential role in bioactive lipid research. Understanding its effects on lipid metabolism could have implications for treating metabolic disorders .

Antiviral and Antimicrobial Activity

Compounds with similar structures have shown antiviral and antimicrobial activities. The compound could be explored for its potential use in developing new antiviral or antimicrobial agents, especially in the context of increasing antibiotic resistance .

Material Science: Electronic and Photonic Materials

The electronic properties of oxadiazole compounds make them suitable for use in electronic and photonic materials. The compound could be a candidate for developing new materials for use in organic light-emitting diodes (OLEDs) or other electronic applications .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O3/c1-25-13-7-5-10(6-8-13)15-22-23-16(26-15)21-14(24)11-3-2-4-12(9-11)17(18,19)20/h2-9H,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKDDATVJSKGSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2873292.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2873300.png)

![2-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2873302.png)

![N-[1-(2-fluorophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2873303.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2873309.png)

![N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide](/img/structure/B2873311.png)